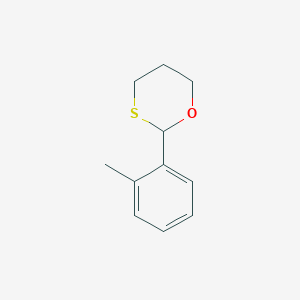

2-(2-Methylphenyl)-1,3-oxathiane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

138470-24-3 |

|---|---|

Molecular Formula |

C11H14OS |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-(2-methylphenyl)-1,3-oxathiane |

InChI |

InChI=1S/C11H14OS/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI Key |

QTQAZXXBPPZPIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2OCCCS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Stereoselective Approaches to 2 2 Methylphenyl 1,3 Oxathiane

Classical and Contemporary Synthetic Routes for 1,3-Oxathiane (B1222684) Scaffolds

The formation of the 1,3-oxathiane ring is a fundamental step in the synthesis of 2-(2-methylphenyl)-1,3-oxathiane and related compounds. This can be achieved through several established and emerging synthetic methodologies.

Cyclocondensation Reactions for this compound Synthesis

Cyclocondensation reactions represent a direct and widely utilized method for the synthesis of 1,3-oxathianes. This approach typically involves the reaction of a 1,3-mercaptoalkanol with an aldehyde or its equivalent. Specifically for the synthesis of this compound, this would involve the condensation of 3-mercapto-1-propanol (B27887) with 2-methylbenzaldehyde (B42018).

The general mechanism involves the initial formation of a hemithioacetal, which then undergoes an intramolecular cyclization via the hydroxyl group to form the 1,3-oxathiane ring. This reaction is often catalyzed by an acid.

Table 1: Examples of Cyclocondensation for 1,3-Oxathiane Synthesis

| Aldehyde/Ketone | Thiol | Catalyst | Product | Reference |

| 2-Methylbenzaldehyde | 3-Mercapto-1-propanol | Acid Catalyst | This compound | General Method |

| 3-Methyl-butyraldehyde | 3-Mercapto-1-butanol | Not specified | 4-Methyl-2-(2-methylpropyl)-1,3-oxathiane | google.com |

| Cyclohexanecarboxaldehyde | 3-Mercapto-1-butanol | Not specified | 2-Cyclohexyl-4-methyl-1,3-oxathiane | google.com |

| Propionaldehyde | 3-Mercapto-1-butanol | Not specified | 2-Ethyl-4-methyl-1,3-oxathiane | google.com |

This table is interactive. You can sort and filter the data.

Alternative Cyclization Strategies for the 1,3-Oxathiane Ring Formation

Beyond classical cyclocondensation, other strategies have been developed for the formation of the 1,3-oxathiane ring. While not always directly applied to this compound, these methods offer potential alternative routes. For instance, intramolecular cyclization of functionalized precursors can be a powerful tool.

Some alternative strategies include:

Intramolecular Williamson Ether Synthesis: A haloalkyl thiol or a hydroxyalkyl sulfide (B99878) can undergo intramolecular cyclization to form the oxathiane ring.

Ring-Closing Metathesis (RCM): While more common for larger rings, RCM can be adapted for the synthesis of unsaturated six-membered heterocycles, which could then be reduced to the corresponding oxathiane.

Domino Reactions: Multi-step reactions that proceed in a single pot can be designed to construct the 1,3-oxathiane scaffold from simpler starting materials. beilstein-journals.org

Optimization of Reaction Parameters for this compound Synthesis

To enhance the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction parameters is crucial. This includes the choice of catalyst, solvent, and temperature.

Catalyst Development and Screening for Improved Yields and Selectivity

The choice of catalyst can significantly impact the rate and outcome of the cyclocondensation reaction. While simple acid catalysts like p-toluenesulfonic acid or mineral acids are often used, the development of more sophisticated catalysts is an active area of research. Lewis acids, such as boron trifluoride etherate, have been employed in the synthesis of related oxathiolane structures and could be applicable to oxathiane synthesis. nih.gov The goal is to find a catalyst that promotes efficient cyclization while minimizing side reactions and allowing for mild reaction conditions.

Table 2: Potential Catalyst Types for 1,3-Oxathiane Synthesis

| Catalyst Type | Potential Advantages |

| Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH) | Readily available, low cost |

| Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂) | Can offer higher selectivity and milder conditions |

| Solid-supported Catalysts | Ease of separation and catalyst recycling |

This table is interactive. You can sort and filter the data.

Solvent Effects and Temperature Control in Oxathiane Cyclization

The solvent plays a critical role in the cyclization reaction, influencing the solubility of reactants and stabilizing intermediates and transition states. Aprotic solvents like toluene (B28343) or dichloromethane (B109758) are commonly used to facilitate the removal of water, which is a byproduct of the condensation reaction, thereby driving the equilibrium towards product formation.

Temperature control is also essential. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of the product. Optimization studies aim to find the lowest effective temperature to achieve a good yield in a reasonable timeframe. For some ortho-substituted phenyl derivatives in related cyclizations, increased temperatures and catalyst loadings have been found to be necessary. beilstein-journals.org

Enantioselective Synthesis of Chiral this compound

The 2-position of the 1,3-oxathiane ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant interest, particularly for applications in fields like fragrance chemistry where different enantiomers can have distinct sensory properties. researchgate.net

One established strategy for the enantioselective synthesis of related 1,3-oxathianes involves the use of chiral auxiliaries or chiral catalysts. A notable approach for a related compound, (+)-cis-2-methyl-4-propyl-1,3-oxathiane, involves the asymmetric conjugate addition of a thiol to an α,β-unsaturated aldehyde, which creates a key chiral intermediate, (R)-3-mercaptohexan-1-ol. researchgate.netnih.govscilit.com This chiral mercaptoalkanol can then be cyclized with an aldehyde to yield the enantiomerically enriched 1,3-oxathiane. This strategy could be adapted for the synthesis of chiral this compound by using a different α,β-unsaturated aldehyde in the initial step.

An organocatalyst derived from proline has been shown to be effective in mediating the asymmetric addition of benzyl (B1604629) thiol to trans-2-hexenal, affording the desired chiral mercaptoalkanol with high enantiomeric excess (84% ee). nih.govscilit.com

Table 3: Key Steps in an Enantioselective Route to a Chiral 1,3-Oxathiane

| Step | Reaction | Key Reagent/Catalyst | Outcome | Reference |

| 1 | Asymmetric Conjugate Addition | Proline-derived organocatalyst, Benzyl thiol, trans-2-Hexenal | (R)-3-benzylthio-hexanal | nih.govscilit.com |

| 2 | Reduction | Not specified | (R)-3-benzylthio-hexan-1-ol | nih.govscilit.com |

| 3 | Deprotection | Sodium naphthalenide | (R)-3-mercaptohexan-1-ol | nih.govscilit.com |

| 4 | Cyclocondensation | Acetaldehyde | (+)-cis-2-methyl-4-propyl-1,3-oxathiane | nih.gov |

This table is interactive. You can sort and filter the data.

Chiral Auxiliary-Controlled Diastereoselective Synthesis utilizing 1,3-Oxathianes

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of specific stereoisomers by temporarily introducing a chiral moiety to a substrate. ccsenet.orgresearchgate.netwikipedia.org In the synthesis of this compound, a chiral auxiliary can be employed to control the diastereoselectivity of the ring-forming reaction. While direct literature on the use of a specific chiral auxiliary for the synthesis of this compound is not abundant, established principles of asymmetric synthesis allow for the postulation of effective strategies. scielo.org.mxwilliams.edunih.gov

One common approach involves the use of Evans-type oxazolidinone auxiliaries. williams.edu In a hypothetical synthesis, a chiral oxazolidinone could be acylated with a derivative of 3-mercaptopropionic acid. The resulting thioester, now bearing a chiral auxiliary, would then be reacted with 2-methylbenzaldehyde. The steric and electronic properties of the chiral auxiliary would direct the cyclization to favor one diastereomer of the this compound product over the other. Subsequent removal of the auxiliary would yield the enantiomerically enriched target compound. The predictability and high diastereoselectivity often observed with these auxiliaries make them a reliable choice in synthetic design. researchgate.net

Another well-established class of chiral auxiliaries is the camphor-derived sultams, such as Oppolzer's camphorsultam. These have been widely used in various asymmetric transformations, including the synthesis of chiral sulfur-containing compounds. A plausible synthetic route would involve attaching the camphorsultam moiety to a sulfur-containing precursor, which would then participate in the condensation with 2-methylbenzaldehyde, with the bulky and rigid structure of the auxiliary directing the stereochemical outcome of the reaction.

The general principle of these methods is summarized in the following table:

| Chiral Auxiliary Type | General Approach | Key Features |

| Evans Oxazolidinones | Acylation with a 3-mercaptopropionic acid derivative, followed by condensation with 2-methylbenzaldehyde and cyclization. | High diastereoselectivity, well-understood models for stereochemical prediction. williams.edu |

| Camphorsultams | Attachment to a sulfur-containing precursor, followed by reaction with 2-methylbenzaldehyde. | Rigid bicyclic structure provides excellent stereocontrol. |

It is important to note that in some contexts, chiral 1,3-oxathianes themselves can act as chiral auxiliaries for other transformations. ccsenet.org

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Both organocatalysis and metal-based catalysis can be envisioned for the stereoselective synthesis of this compound. nih.govnih.gov

Organocatalysis: The formation of this compound from 2-methylbenzaldehyde and 3-mercaptopropan-1-ol is a condensation reaction. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a wide range of enantioselective transformations, including reactions involving iminium or oxocarbenium ion intermediates. nih.gov

A proposed catalytic cycle using a CPA would involve the activation of the aldehyde by the chiral catalyst, followed by the nucleophilic attack of the thiol. The chiral environment provided by the catalyst would favor the formation of one enantiomer of the hemiacetal intermediate, which would then cyclize to yield the enantiomerically enriched this compound. The success of organocatalysis in related heterocyclic syntheses suggests its potential applicability here. youtube.com

Metal Catalysis: Chiral Lewis acids, formed from a metal salt and a chiral ligand, are another cornerstone of asymmetric catalysis. researchgate.net A chiral Lewis acid could coordinate to the carbonyl oxygen of 2-methylbenzaldehyde, rendering it more electrophilic and lowering the energy barrier for the nucleophilic attack of the mercapto group of 3-mercaptopropan-1-ol. The chiral ligands on the metal center would create a spatially defined pocket, leading to a facial-selective attack on the aldehyde and thus controlling the stereochemistry of the newly formed C2 center.

A summary of potential catalytic approaches is presented below:

| Catalyst Type | Proposed Mechanism | Potential Advantages |

| Chiral Phosphoric Acid (Organocatalyst) | Brønsted acid catalysis, activation of the aldehyde. | Metal-free, environmentally benign, high enantioselectivities reported for similar transformations. nih.gov |

| Chiral Lewis Acid (Metal Catalyst) | Lewis acid activation of the aldehyde carbonyl group. | High turnover numbers, tunable reactivity based on metal and ligand choice. researchgate.net |

Biocatalytic Approaches for Stereoselective Oxathiane Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis, prized for its high selectivity and mild reaction conditions. researchgate.net For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution is a highly viable strategy. nih.govmdpi.comnih.gov

In a typical kinetic resolution, a racemic mixture of the target compound is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are a class of enzymes frequently employed for this purpose due to their broad substrate scope and high stereoselectivity. mdpi.com

A practical approach would involve the synthesis of racemic this compound, followed by enzymatic acylation. For instance, using an acyl donor like vinyl acetate, a lipase (B570770) such as Candida antarctica lipase B (CALB) could selectively acylate one enantiomer of the oxathiane (if it possesses a suitable functional group for acylation, or if a precursor with such a group is used). Alternatively, a racemic ester derivative of a precursor could undergo selective enzymatic hydrolysis. lookchem.comnih.gov The success of CALB in the synthesis of chiral 1,3-oxazine derivatives underscores its potential in similar heterocyclic systems. researchgate.net

Another advanced biocatalytic method is dynamic kinetic resolution (DKR). In DKR, the less reactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. Ketoreductases have been shown to be effective in the DKR of related compounds. rsc.org

| Biocatalytic Method | Description | Key Enzymes |

| Kinetic Resolution (KR) | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase B, Pseudomonas fluorescens lipase). mdpi.comnih.gov |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | Ketoreductases, often in combination with a racemization catalyst. rsc.org |

Post-Synthetic Functionalization and Derivatization of this compound

Once synthesized, the this compound scaffold can be further modified to access a range of derivatives with potentially new properties. These modifications can be targeted at either the phenyl ring or the oxathiane heterocycle.

Electrophilic and Nucleophilic Modifications of the Phenyl Moiety

Electrophilic Aromatic Substitution (EAS): The phenyl ring of this compound is amenable to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. uci.edu The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methyl group and the 1,3-oxathiane ring. organicchemistrytutor.comyoutube.comlibretexts.org

Common EAS reactions that could be applied include:

Nitration: (using HNO₃/H₂SO₄) to introduce a nitro group.

Halogenation: (e.g., Br₂/FeBr₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: (using an alkyl/acyl halide and a Lewis acid) to add further carbon substituents.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the phenyl ring of this compound is significantly more challenging. masterorganicchemistry.comyoutube.com NAS reactions generally require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org The unsubstituted phenyl ring of the target compound lacks the necessary activation for direct nucleophilic attack. Therefore, to perform NAS, the ring would first need to be functionalized via EAS to introduce the required activating and leaving groups.

Transformations of the Oxathiane Heterocycle (e.g., S-Oxidation, Ring Expansion)

S-Oxidation: The sulfur atom in the 1,3-oxathiane ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives can have altered chemical and physical properties. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation. researchgate.net

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions allowing for selective oxidation to either the sulfoxide (B87167) or the sulfone. organic-chemistry.org For example, using one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® at controlled temperatures typically yields the sulfoxide. ccsenet.orgccsenet.orgresearchgate.net Using an excess of a stronger oxidizing agent, such as hydrogen peroxide or potassium permanganate, under more forcing conditions will generally lead to the formation of the sulfone.

| Oxidation Product | Typical Reagents | Conditions |

| Sulfoxide | m-CPBA (1 equiv.), Oxone® (1-3 equiv.) ccsenet.orgccsenet.org | Low to ambient temperature |

| Sulfone | m-CPBA (>2 equiv.), H₂O₂, KMnO₄ | Elevated temperature, excess oxidant |

Ring Expansion: The 1,3-oxathiane ring can potentially undergo ring expansion to form larger, seven-membered heterocyclic systems. researchgate.netnih.govyoutube.com While direct examples for 1,3-oxathianes are less common than for strained systems like oxetanes, general methodologies for ring expansion can be considered. nih.gov One approach involves the use of hypervalent iodine reagents, which have been shown to mediate the ring expansion of cycloalkanols in a metal-free manner. nih.gov Another strategy could involve the formation of a sulfur ylide, which can then undergo rearrangement to an expanded ring structure.

Advanced Spectroscopic Characterization and Computational Analysis of 2 2 Methylphenyl 1,3 Oxathiane Structure and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-(2-Methylphenyl)-1,3-oxathiane in solution. It allows for the precise determination of its stereochemistry and conformational equilibrium.

The conformational analysis of substituted 1,3-oxathianes is complex due to the interplay of various steric and electronic effects. The six-membered oxathiane ring can adopt a chair conformation, and the substituent at the 2-position can be either in an axial or equatorial orientation. The preferred conformation is influenced by the steric bulk of the substituent and anomeric effects. In the case of this compound, the presence of the ortho-methyl group on the phenyl ring introduces additional steric hindrance, which can significantly influence the conformational equilibrium and the barrier to ring inversion. researchgate.netscribd.com

2D NMR Techniques (NOESY, ROESY) for Proximity and Configuration Determination

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for determining the spatial proximity of protons within the molecule. researchgate.net These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

In the context of this compound, NOESY or ROESY spectra can unambiguously establish the relative configuration of the substituents. For instance, a cross-peak between the proton at the C2 position of the oxathiane ring and the methyl protons of the 2-methylphenyl group would indicate a cis relationship, where both substituents are on the same face of the ring. Conversely, the absence of such a cross-peak would suggest a trans configuration. The intensities of the NOE/ROE cross-peaks can also provide quantitative information about inter-proton distances, which can be used to refine the three-dimensional structure of the molecule.

Dynamic NMR Spectroscopy for Ring Inversion Barriers in this compound

The 1,3-oxathiane (B1222684) ring is not static and undergoes a dynamic process of ring inversion, where it flips between two chair conformations. scribd.comrsc.org This process can be studied using dynamic NMR (DNMR) spectroscopy. libretexts.orgarkat-usa.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this conformational change. libretexts.org

At high temperatures, the ring inversion is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of inversion slows down, and the signals for the individual conformers begin to broaden, coalesce, and eventually separate into distinct sets of peaks for the axial and equatorial forms at the coalescence temperature. By analyzing the line shapes of the temperature-dependent NMR spectra, the rate constants for the ring inversion can be calculated, and from these, the Gibbs free energy of activation (ΔG‡) for the process can be determined. For related 2-aryl-1,3-oxathianes, these barriers are influenced by the nature of the substituent on the aryl ring. scribd.com

Advanced Pulse Sequences for Elucidating Complex Spin Systems

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to simplify complex spectra and extract detailed structural information. strath.ac.ukutoronto.ca For a molecule like this compound, which contains several coupled protons, techniques such as Total Correlation Spectroscopy (TOCSY) can be employed to identify all the protons belonging to a particular spin system. strath.ac.uk

Furthermore, heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning the ¹H and ¹³C NMR spectra completely. researchgate.netnih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds). These experiments provide a detailed connectivity map of the molecule, confirming the carbon skeleton and the attachment of the 2-methylphenyl group to the C2 position of the oxathiane ring.

Mass Spectrometry (MS) for Fragmentation Mechanism Studies and Molecular Architecture Probing

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a molecule by analyzing its fragmentation pattern upon ionization. wikipedia.orglibretexts.org

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.comrsc.org This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. HRMS can also resolve the isotopic pattern of the molecule, which is particularly useful for compounds containing sulfur, due to the natural abundance of the ³⁴S isotope. nih.gov

Tandem Mass Spectrometry (MS/MS) and Ion Mobility MS for Gas-Phase Structure and Reactivity

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. uvic.canih.govcore.ac.uk This provides detailed information about the fragmentation pathways of the molecule. For this compound, MS/MS studies can reveal characteristic fragmentation patterns, such as the cleavage of the C-S and C-O bonds within the oxathiane ring, and the loss of small neutral molecules. researchgate.netnih.gov The fragmentation pattern can be diagnostic for the substitution pattern on the phenyl ring and the stereochemistry of the molecule. uvic.ca

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions in the gas phase. wikipedia.orgnih.govnih.gov This technique can separate isomeric and even conformational isomers that may not be distinguishable by mass spectrometry alone. nih.govyoutube.com By measuring the collision cross-section (CCS) of the ions, IM-MS provides insights into their three-dimensional structure in the gas phase, complementing the information obtained from NMR spectroscopy in solution. nih.gov

Theoretical and Computational Chemistry of this compound

The study of this compound through theoretical and computational chemistry offers profound insights into its molecular properties, which are not always accessible through experimental means alone. These methods allow for the detailed exploration of the molecule's conformational preferences, dynamic behavior, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Conformers and Energy Minimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nanobioletters.comeurjchem.com It is particularly effective for determining the preferred three-dimensional arrangements (conformers) of a molecule and their relative stabilities. For this compound, the primary focus is on the conformations of the 1,3-oxathiane ring and the orientation of the 2-methylphenyl substituent.

The 1,3-oxathiane ring typically exists in a chair conformation, but twist and boat forms also represent points on the potential energy surface. researchgate.net The presence of a bulky 2-methylphenyl group at the C2 position introduces significant steric considerations. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to perform geometry optimization and find the minimum energy structures. researchgate.netresearchgate.net

These calculations can distinguish between different chair conformers, such as the one where the 2-methylphenyl group is in an axial position versus an equatorial position. The relative energies of these conformers are calculated to predict the most stable ground state. The steric hindrance from the ortho-methyl group on the phenyl ring plays a crucial role in determining the rotational preference around the C2-Aryl bond. Energy minimization seeks the lowest energy state, providing a static picture of the most probable conformation at 0 Kelvin. eurjchem.com

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations This table presents hypothetical data for illustrative purposes, based on typical results for substituted 1,3-oxathianes.

| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 3.5 |

| Twist-Boat | - | 5.8 |

| Boat | - | 6.5 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides information on static, minimized structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time at a given temperature. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that maps its conformational changes. mdpi.comnih.gov

For this compound, an MD simulation would typically be run using a classical force field (like CHARMM or AMBER) in a simulated solvent environment to mimic experimental conditions. nih.gov The simulation reveals the flexibility of the oxathiane ring, including ring-puckering and transitions between different conformational states (e.g., chair-to-twist). researchgate.net It also shows the rotational freedom of the 2-methylphenyl group.

The resulting trajectory can be analyzed to generate a conformational landscape, often visualized as a plot of two geometric variables (like dihedral angles) against the potential energy. researchgate.net This landscape highlights the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and the timescales of its motions. researchgate.netresearchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, primarily using DFT, are used to determine the electronic properties of this compound. These properties are key to understanding its reactivity. Important descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can predict where the molecule might undergo nucleophilic or electrophilic attack.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the oxygen and sulfur atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms are regions of positive potential.

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, combined with a DFT functional (like B3LYP) and an appropriate basis set, is widely used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing these predicted shifts with experimental data can help confirm the assigned structure and stereochemistry. github.io

Vibrational Frequencies: Theoretical vibrational (infrared) spectra can also be calculated using DFT. By computing the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies often show systematic errors compared to experimental spectra due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations are useful for assigning specific vibrational modes to the observed peaks in an experimental IR spectrum.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data for illustrative purposes to demonstrate the application of computational prediction.

| Parameter | Nucleus/Bond | Predicted Value | Experimental Value |

| Chemical Shift (ppm) | ¹³C (C2) | 85.2 | 84.5 |

| Chemical Shift (ppm) | ¹H (H2) | 5.45 | 5.38 |

| Vibrational Frequency (cm⁻¹) | C-O Stretch | 1150 | 1142 |

| Vibrational Frequency (cm⁻¹) | C-S Stretch | 710 | 702 |

Chemical Reactivity, Mechanistic Studies, and Synthetic Utility of 2 2 Methylphenyl 1,3 Oxathiane

Reactions of the 1,3-Oxathiane (B1222684) Ring System in 2-(2-Methylphenyl)-1,3-oxathiane

The 1,3-oxathiane ring is a six-membered heterocycle containing sulfur and oxygen atoms at the 1 and 3 positions, respectively. This structure imparts a unique reactivity to the molecule, making it susceptible to various transformations including ring-opening, ring-closing, and attacks by both nucleophiles and electrophiles.

Ring-Opening and Ring-Closing Reactions

The formation of the 1,3-oxathiane ring, a key ring-closing reaction, is typically achieved through the acid-catalyzed condensation of a 3-mercaptoalkanol with an aldehyde or ketone. In the case of this compound, the synthesis would involve the reaction of 3-mercaptopropan-1-ol with 2-methylbenzaldehyde (B42018). This reversible reaction establishes an equilibrium that can be driven towards the product by removing water.

A well-documented example of this type of cyclization is the synthesis of the passion fruit aroma compound, (+)-cis-2-methyl-4-propyl-1,3-oxathiane, which is prepared from its precursor, (R)-3-mercaptohexan-1-ol. nih.govresearchgate.net This highlights the general utility of this method for creating substituted 1,3-oxathianes.

Conversely, the 1,3-oxathiane ring can undergo ring-opening reactions under various conditions. Acid-catalyzed hydrolysis, the reverse of the formation reaction, will cleave the ring to yield the starting 3-mercaptopropan-1-ol and 2-methylbenzaldehyde. The inherent ring strain in such heterocyclic systems, although less than in smaller rings like oxetanes, facilitates these ring-opening processes. beilstein-journals.org

Ring-opening can also be initiated by nucleophilic attack at the sulfur atom. Studies on related selenium-containing heterocycles, such as 2-bromomethyl-1,3-thiaselenole, show that nucleophiles can attack the heteroatom (selenium), leading to the opening of the ring. mdpi.com A similar mechanism can be envisioned for this compound, where a strong nucleophile could attack the sulfur atom, resulting in cleavage of the carbon-sulfur bond.

Table 1: Representative Ring-Closing and Ring-Opening Reactions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Ring-Closing | 3-Mercaptopropan-1-ol + 2-Methylbenzaldehyde | Acid Catalyst (e.g., H₂SO₄), Dehydration | This compound + Water |

| Ring-Opening | This compound + Water | Acid Catalyst (e.g., aq. HCl) | 3-Mercaptopropan-1-ol + 2-Methylbenzaldehyde |

| Ring-Opening | This compound + Strong Nucleophile | Appropriate Solvent | Ring-opened product |

Nucleophilic and Electrophilic Attack on the Oxathiane Core

The 1,3-oxathiane ring possesses multiple sites susceptible to attack. The carbon atom at the 2-position (C2), situated between the oxygen and sulfur atoms, is an acetalic carbon and is particularly reactive.

Nucleophilic Attack: Strong bases like organolithium reagents can abstract the proton at C2, creating a stabilized carbanion. researchgate.net For instance, research on 2-(trimethylsilyl)-1,3-oxathiane demonstrated that sec-butyllithium (B1581126) acts as a base to generate the corresponding anion, which can then react with various electrophiles to yield 2,2-disubstituted products. researchgate.net This suggests that this compound could be deprotonated at C2, and the resulting anion could serve as a nucleophile in subsequent reactions.

Alternatively, a nucleophile can directly attack the C2 carbon, leading to a substitution reaction where the 2-methylphenyl group could potentially be displaced, although this is less common. Nucleophilic attack can also occur at the sulfur atom, as mentioned in the context of ring-opening reactions. mdpi.com

Electrophilic Attack: The sulfur atom in the 1,3-oxathiane ring is nucleophilic and readily attacked by electrophiles. For example, reaction with alkyl halides can form a sulfonium (B1226848) salt. These salts can be useful intermediates in further synthetic transformations.

Oxidation and Reduction Chemistry of the Sulfur Atom within the Heterocycle

The sulfur atom in the 1,3-oxathiane ring exists in the sulfide (B99878) oxidation state (-2) and can be readily oxidized. libretexts.org The oxidation of sulfides is a fundamental transformation in organic chemistry, typically yielding sulfoxides and subsequently sulfones. researchgate.net

Oxidation: Treatment of this compound with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would produce the corresponding this compound-1-oxide (a sulfoxide). The presence of the chiral center at C2 and the new stereocenter at the sulfur atom means that a mixture of diastereomers can be formed. Further oxidation of the sulfoxide (B87167) with a stronger oxidizing agent, or an excess of the initial oxidant, would yield the this compound-1,1-dioxide (a sulfone). The oxidation of thiophenes to thiophene (B33073) 1-oxides and 1,1-dioxides is a well-established area of research, providing a strong precedent for the reactivity of sulfur-containing heterocycles. researchgate.net

Table 2: Oxidation of the Sulfur Atom in this compound

| Product | Oxidizing Agent | Oxidation State of Sulfur |

|---|---|---|

| This compound-1-oxide | m-CPBA (1 equiv.), H₂O₂ | 0 (Sulfoxide) |

| This compound-1,1-dioxide | m-CPBA (>2 equiv.), KMnO₄ | +2 (Sulfone) |

Reduction: The sulfoxide and sulfone derivatives can be reduced back to the parent sulfide. A variety of reducing agents are available for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule.

Transformations Involving the 2-Methylphenyl Substituent of this compound

The 2-methylphenyl group attached to the oxathiane ring can undergo reactions characteristic of substituted aromatic compounds, including electrophilic substitution on the ring and reactions at the methyl side-chain.

Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The benzene (B151609) ring of the 2-methylphenyl group is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the two existing substituents: the methyl group and the 1,3-oxathian-2-yl group.

The methyl group is an activating, ortho, para-directing group. The 1,3-oxathian-2-yl group is an alkyl-like substituent and is also expected to be an ortho, para-director, though its electronic effect may be weakly deactivating due to the electronegativity of the adjacent oxygen and sulfur atoms. The combined effect of these two groups will direct incoming electrophiles primarily to the positions ortho and para to the methyl group (positions 3, 5, and the activated position 6 of the phenyl ring). Steric hindrance from the bulky 1,3-oxathiane ring may influence the regioselectivity of the substitution.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would lead to bromination of the aromatic ring. Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group onto the aromatic ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 2-(Bromo-2-methylphenyl)-1,3-oxathiane |

| Nitration | HNO₃, H₂SO₄ | 2-(Methyl-nitro-phenyl)-1,3-oxathiane |

Nucleophilic aromatic substitution is also a possibility, but typically requires a strongly electron-withdrawing group (which is absent) on the aromatic ring or very harsh reaction conditions. nih.govyoutube.com

Advanced Research Applications and Potential of 2 2 Methylphenyl 1,3 Oxathiane

Exploratory Research in Polymer Science and Materials ChemistryThe literature does not contain information regarding the use of 2-(2-Methylphenyl)-1,3-oxathiane in the development of new polymers or materials.

Therefore, the creation of a scientifically accurate article adhering to the requested structure and content is not feasible at this time due to the absence of relevant research.

Investigation as a Monomer in Polymerization Studies

The structure of this compound makes it a compelling candidate for ring-opening polymerization (ROP), a process where a cyclic monomer is opened to form a linear polymer. This method is widely used for synthesizing polymers from heterocyclic compounds. Specifically, the 1,3-oxathiane (B1222684) ring is susceptible to cationic ring-opening polymerization (CROP), a mechanism employed for related sulfur-containing heterocycles as well as oxygen-based rings like oxazolines and dioxolanes. researchgate.netrsc.orgrsc.org

In a hypothetical CROP process, an initiator would attack either the oxygen or sulfur atom in the 1,3-oxathiane ring, creating a cationic propagating center. The subsequent addition of more monomer units would lead to the formation of a poly(thioether-ether), a polymer chain characterized by alternating thioether (-S-) and ether (-O-) linkages. The presence of the 2-(2-methylphenyl) group would result in a side chain on every other carbon atom of the polymer backbone.

The general reaction can be envisioned as follows:

Initiation: A cationic initiator (e.g., a strong acid or a stable carbocation) activates the monomer.

Propagation: The activated monomer ring-opens and adds to other monomers, extending the polymer chain.

Termination: The reaction is stopped, resulting in the final polymer.

The properties of the resulting polymer, such as its molecular weight and polydispersity, would be highly dependent on the reaction conditions, including the choice of initiator, solvent, and temperature. Research on the CROP of similar heterocycles like 2-oxazolines has demonstrated that these parameters are crucial for achieving controlled and living polymerization, which allows for the synthesis of well-defined polymer architectures. rsc.orgnih.gov

| Parameter | Potential Options/Conditions | Anticipated Influence on Polymerization |

|---|---|---|

| Initiator | Protic Acids (e.g., TfOH), Lewis Acids (e.g., BF₃·OEt₂), Alkyl Triflates (e.g., MeOTf) | Affects initiation efficiency and control over polymer molecular weight. |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂), Acetonitrile, "Green" solvents (e.g., γ-butyrolactones) | Influences solubility of monomer and polymer, and can affect reaction kinetics. rsc.org |

| Temperature | -20°C to 80°C | Controls the rate of polymerization and the occurrence of side reactions. |

| Resulting Polymer | Poly(thioether-ether) with 2-methylphenyl side groups | The side group would impact solubility, thermal properties (Tg), and refractive index. |

Incorporation into Advanced Materials for Specific Functionalities

The true potential of using this compound as a monomer lies in the unique properties of the resulting poly(thioether-ether). Polymers containing sulfur are known to exhibit a range of valuable functionalities, which could be engineered into materials derived from this monomer.

High Refractive Index Materials: Poly(arylene thioether)s are well-documented for their high refractive indices, a property attributed to the high polarizability of sulfur atoms combined with the presence of aromatic rings. acs.org A polymer derived from this compound would inherently contain both these features, making it a prime candidate for applications in advanced optical materials, such as coatings for lenses, optical fibers, and components for light-emitting diodes (LEDs).

Self-Healing Polymers: Recent research has highlighted the potential of poly(thioether) structures, particularly those incorporating dynamic bonds like disulfide or thiourea (B124793) linkages, to create self-healing materials. chinesechemsoc.org While the direct polymerization of this compound would not form these specific bonds, the poly(thioether-ether) backbone could be chemically modified post-polymerization. Alternatively, it could be copolymerized with other monomers to introduce these dynamic functionalities, leading to robust, glassy polymers capable of repairing damage at or below room temperature.

| Potential Functionality | Underlying Chemical Feature | Potential Application Area | Relevant Research Context |

|---|---|---|---|

| High Refractive Index | Sulfur atoms and phenyl rings in the structure | Optical coatings, advanced lenses, optoelectronics | Studies on poly(arylene thioether)s. acs.org |

| Self-Healing Capability | Potential for modification to include dynamic bonds (e.g., disulfide) | Durable coatings, reusable structural components | Research on poly(thioether thiourea)s. chinesechemsoc.org |

| Solid Polymer Electrolyte | Polar ether and thioether groups for ion coordination | Lithium-ion batteries, sensors | General research on poly(thio)ether synthesis for electrolytes. researchgate.net |

Emerging Research Directions and Interdisciplinary Opportunities

The exploration of this compound as a functional monomer presents numerous opportunities for interdisciplinary research. The path from hypothetical potential to practical application requires a concerted effort across several scientific domains.

Organic and Polymer Synthesis: The immediate next step is the targeted synthesis and controlled polymerization of this compound. This involves optimizing reaction conditions to achieve high molecular weight polymers with low polydispersity, which is a fundamental challenge in polymer chemistry. Furthermore, exploring its copolymerization with other cyclic monomers could lead to a vast library of new materials with tunable properties.

Materials Science and Engineering: Once synthesized, the resulting polymers would require extensive characterization. This includes measuring their thermal properties (glass transition temperature, thermal stability), mechanical properties (strength, elasticity), and optical properties (refractive index, transparency). This data would be critical for identifying the most promising applications and for understanding the structure-property relationships.

Computational Chemistry: Before embarking on extensive lab work, computational studies using methods like Density Functional Theory (DFT) could predict the polymerizability of the monomer and the conformational properties of the resulting polymer chain. This can provide valuable insights into the feasibility and potential outcomes of the synthetic routes.

Advanced Manufacturing: As research progresses, opportunities in advanced manufacturing could emerge. For instance, if the polymer exhibits suitable properties, it could be investigated for use in 3D printing (additive manufacturing) or for creating micro- and nanostructures using techniques like soft lithography, as has been explored for other thiol-epoxy based polymer systems. ntu.edu.sg

Conclusion and Future Research Outlook for 2 2 Methylphenyl 1,3 Oxathiane

Recapitulation of Principal Research Findings and Contributions

A thorough review of available scientific literature indicates no dedicated studies on the synthesis, properties, or applications of 2-(2-Methylphenyl)-1,3-oxathiane. Research on related compounds, such as various 2-alkyl- and 2-aryl-substituted 1,3-oxathianes, has been documented. For instance, the synthesis of 2-aryl-1,3-oxathiolanes has been achieved through the reaction of 2-mercaptoethanol (B42355) with corresponding aldehydes. researchgate.net However, direct analogues of these studies for the 1,3-oxathiane (B1222684) ring system with a 2-methylphenyl group are not present in the reviewed literature.

Identification of Unaddressed Research Questions and Methodological Gaps

The absence of dedicated research on this compound means that fundamental questions regarding its chemical and physical properties remain unanswered. Key research gaps include:

Synthesis and Characterization: There are no established and optimized synthetic routes specifically for this compound. Consequently, its spectroscopic data (NMR, IR, Mass Spectrometry) and physical properties (melting point, boiling point, solubility) are not documented.

Stereochemistry: The potential for stereoisomerism in this compound has not been investigated. The spatial arrangement of the substituents could significantly influence its properties and potential applications.

Chemical Reactivity: The reactivity profile of this compound, including its stability under various conditions and its potential to undergo reactions such as oxidation, reduction, or ring-opening, is unknown.

Biological Activity: There is no information regarding the biological or pharmacological activity of this compound.

Methodologically, the primary gap is the absence of any reported attempts to synthesize and isolate this compound, which is the necessary first step for any further investigation.

Prospective Research Directions and Potential Innovations for this compound Studies

Given the current void in the scientific literature, future research on this compound could proceed from fundamental exploratory studies to more applied investigations.

Prospective Research Directions:

Development of Synthetic Routes: The initial and most critical research direction would be the development of an efficient and stereoselective synthesis of this compound. This would likely involve the condensation of 2-methylbenzaldehyde (B42018) with 3-mercaptopropan-1-ol.

Structural Elucidation and Property Analysis: Following a successful synthesis, comprehensive characterization using modern analytical techniques would be essential to establish its definitive structure and physical properties.

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the compound's geometry, electronic properties, and spectroscopic signatures, which would complement experimental findings.

Exploration of Potential Applications: Drawing inspiration from related 1,3-oxathiane structures, future research could explore the potential of this compound in areas such as:

Flavor and Fragrance: Investigating its organoleptic properties.

Materials Science: Assessing its utility as a building block for novel polymers or functional materials.

Medicinal Chemistry: Screening for potential biological activities, a common practice for novel heterocyclic compounds.

Potential Innovations:

The synthesis and study of this compound could lead to innovations by introducing a new molecule with potentially unique properties. The presence of the 2-methylphenyl group could impart specific steric and electronic characteristics not found in other studied 1,3-oxathianes, potentially leading to novel fragrances, flavors, or materials with distinct functionalities.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-(2-Methylphenyl)-1,3-oxathiane?

Answer:

The compound is synthesized via cyclization of precursors containing thiol and carbonyl groups. A validated recrystallization protocol involves dissolving 100 mg of the crude product in 0.5 mL methylene chloride, followed by the addition of 2.0 mL hexane. The solution is filtered, slowly evaporated at room temperature, and yields large, high-purity crystals suitable for X-ray diffraction. Anisotropic refinement of non-hydrogen atoms and isotropic refinement of hydrogen atoms (via difference maps) ensure structural accuracy .

Basic: How is the crystal structure of this compound determined?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using a CuKα radiation source (λ = 1.54178 Å) and a diffractometer (e.g., Oxford Diffraction Xcalibur Sapphire3) resolves the structure. Key parameters include:

- Crystal system : Monoclinic (space group P2₁/n)

- Unit cell dimensions : a = 7.5329 Å, b = 11.8099 Å, c = 9.7632 Å, β = 92.940° .

Hydrogen atoms are located via Fourier difference maps and refined isotropically. Data collection at 110 K minimizes thermal motion artifacts .

Advanced: How can computational methods (e.g., DFT) be integrated with experimental data to predict electronic and geometric properties?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G level optimizes geometry and calculates NMR chemical shifts. Comparisons with experimental NMR data (e.g., 24.8 ppm for CH₂ groups) validate computational models. For steric/electronic effects, Natural Bond Orbital (NBO) analysis predicts hyperconjugative interactions influencing ring puckering and substituent orientation .

Advanced: How should researchers address discrepancies in reported crystallographic data for 1,3-oxathiane derivatives?

Answer:

Discrepancies (e.g., unit cell variations) arise from differences in crystallization solvents or temperature. Cross-validation strategies include:

- Re-refining raw data using SHELXL97 with updated scattering factors.

- Comparing hydrogen-bonding networks (e.g., centrosymmetric C–H⋯N dimers in 2-(pyridin-2-yl)-1,3-oxathiane) to assess packing effects .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : and NMR identify substituent environments (e.g., aromatic protons at 6.9–7.5 ppm, CH₂ groups at 2.4–2.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 181.26 for C₉H₁₁NOS) .

Advanced: What are the implications of substituent effects on the stability and reactivity of 1,3-oxathiane derivatives?

Answer:

- Steric effects : Ortho-methyl groups on the phenyl ring increase torsional strain, reducing rotational freedom (e.g., 2-(2-Methylphenyl) vs. 2-phenyl derivatives).

- Electronic effects : Electron-withdrawing substituents (e.g., chloro) enhance sulfur’s nucleophilicity, impacting coordination kinetics in metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.